molecular formula C18H25NO4 B2735172 2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid CAS No. 1023945-71-2

2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid

Cat. No.: B2735172
CAS No.: 1023945-71-2
M. Wt: 319.401
InChI Key: CTZFYCNJLJYWDB-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid is an organic compound with a complex structure, featuring both cyclohexyl and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexylamine with 4-ethoxybenzaldehyde to form an intermediate Schiff base, which is then subjected to further reactions to introduce the oxobutanoic acid moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives with cyclohexyl or ethoxyphenyl groups, such as:

  • 2-(Cyclohexylamino)-4-phenylbutanoic acid
  • 2-(Cyclohexylamino)-4-(4-methoxyphenyl)-4-oxobutanoic acid
  • 2-(Cyclohexylamino)-4-(4-hydroxyphenyl)-4-oxobutanoic acid

Uniqueness

What sets 2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both cyclohexyl and ethoxyphenyl groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-2-23-15-10-8-13(9-11-15)17(20)12-16(18(21)22)19-14-6-4-3-5-7-14/h8-11,14,16,19H,2-7,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZFYCNJLJYWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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